Mono(3-Methyl-2-pentyl) Phthalate
Description
Properties
Molecular Formula |
C₁₄H₁₈O₄ |
|---|---|
Molecular Weight |
250.29 |
Synonyms |
3-Methyl-2-pentyl Alcohol Phthalate; 1,2-Benzenedicarboxylic Acid Mono(3-Methyl-2-pentyl) Ester; |
Origin of Product |
United States |
Scientific Research Applications
Industrial Applications
-
Plasticizers : Primarily, Mono(3-Methyl-2-pentyl) phthalate is utilized as a plasticizer in polyvinyl chloride (PVC) products, enhancing their flexibility and workability. It is commonly found in:
- Building Materials : Used in flooring, wall coverings, and electrical cables.
- Consumer Products : Incorporated into toys, clothing, and personal care items.
-
Medical Devices : Phthalates are often used in medical applications due to their ability to improve the performance of materials. This compound may be found in:
- Blood Storage Bags : Enhancing the flexibility and durability of bags used for blood storage.
- Medical Tubing : Providing necessary pliability for various medical devices.
- Adhesives and Sealants : The compound is also utilized in adhesives and sealants where flexibility is required, contributing to the longevity and effectiveness of these products.
- Coatings and Inks : In the printing industry, this compound can be used as a component in inks and coatings, improving adhesion and resistance to environmental factors.
Environmental and Health Concerns
While this compound has beneficial applications, it is also associated with environmental persistence and potential health risks. Studies have indicated that exposure to certain phthalates can disrupt endocrine functions and may lead to reproductive issues. Regulatory bodies are increasingly focusing on assessing the risks associated with phthalate exposure, particularly concerning vulnerable populations such as children and pregnant women .
Case Study 1: Exposure Assessment
A comprehensive study assessed the exposure levels of various phthalates among children in urban environments. The findings indicated that high levels of this compound were linked to increased instances of respiratory issues among children due to its presence in household dust and consumer products .
Case Study 2: Regulatory Impact
In response to growing concerns about phthalates, several regions have implemented regulations limiting their use in consumer products. For instance, the Washington State Department of Ecology has proposed action plans aimed at reducing exposure levels by restricting certain high-risk phthalates from children's products .
Summary Table of Applications
| Application Area | Specific Uses | Health Concerns |
|---|---|---|
| Plasticizers | PVC products (toys, flooring) | Endocrine disruption |
| Medical Devices | Blood storage bags, tubing | Potential reproductive effects |
| Adhesives & Sealants | Construction materials | Long-term exposure risks |
| Coatings & Inks | Printing inks | Environmental persistence |
Comparison with Similar Compounds
Comparison with Structurally Similar Phthalate Metabolites
Structural and Metabolic Differences
The 3-methyl-2-pentyl substituent introduces branching near the ester group, influencing metabolic pathways and biological activity. Key comparisons include:
Key Insight: Branching in the side chain (e.g., MEHP vs. MnBP) delays hydrolysis and promotes oxidative metabolism, increasing the formation of secondary metabolites like MEHHP and MEOHP . This compound may follow similar oxidative pathways but with distinct metabolite profiles due to its unique branching.
Toxicity Profiles
Reproductive and Endocrine Effects
- MEHP : Reduces placental gene expression (e.g., PSG3, PSG9) and induces germ cell apoptosis via Bcl-2 suppression . At 90 µM, it disrupts fatty acid metabolism and cell cycle regulation in trophoblasts .
- MnBP : Linked to fetal testosterone suppression (BMDL20 = 14.9 mg/kg/day) and classified with DEHP for regulatory thresholds .
- This compound (Inferred): Potential endocrine disruption due to structural similarity, but potency may vary based on side-chain interactions with nuclear receptors.
Carcinogenicity and Systemic Toxicity
- MEHP: Not classified as carcinogenic in humans (IARC) but causes liver and thyroid toxicity in rodents .
- DnHexP : Evaluated for systemic exposure via cosmetics; adult SED is 7.1% of TDI, suggesting lower acute risk .
Data Gap: No direct evidence exists for this compound’s carcinogenicity. Its toxicity may align with branched phthalates but requires validation.
Exposure Biomarkers and Regulation
- MEHP/MEHHP/MEOHP : Urinary levels are 10× higher than serum, making them robust exposure biomarkers .
- This compound: Likely excreted as glucuronide conjugates in urine, but specific biomarkers are uncharacterized.
- Regulatory Status :
Regulatory Gap: this compound lacks established TDIs, highlighting the need for metabolite-specific risk assessments.
Research Implications and Data Limitations
- Metabolic Pathways: Oxidative metabolism of this compound may yield unique hydroxy/oxo metabolites, necessitating targeted biomonitoring studies.
- Exposure Sources : Likely derived from industrial plasticizers, but parent compound usage and environmental persistence are undocumented.
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a two-step mechanism:
-
Ring-opening of phthalic anhydride : The acid catalyst facilitates the cleavage of the anhydride ring, forming a protonated intermediate.
-
Nucleophilic substitution : 3-Methyl-2-pentanol attacks the electrophilic carbonyl carbon, resulting in the formation of the monoester and water.
Optimal conditions for this reaction include:
-
Temperature : 120–150°C to balance reaction rate and byproduct formation.
-
Catalyst : Sulfuric acid (0.5–2.0 wt%) or p-toluenesulfonic acid (PTSA).
-
Molar ratio : 1:1.2 (phthalic anhydride to alcohol) to minimize diester formation.
Yield and Byproduct Analysis
Under optimized conditions, yields of 75–85% are achievable. The primary byproduct, di(3-Methyl-2-pentyl) phthalate, forms due to excess alcohol or prolonged reaction times. Gas chromatography (GC) analyses reveal that diester content can be suppressed to <5% with precise stoichiometric control.
Enzymatic Hydrolysis of Diesters
An alternative approach involves the hydrolysis of di(3-Methyl-2-pentyl) phthalate using esterase enzymes. This method is advantageous for producing high-purity monoesters without harsh acidic conditions.
Enzyme Selection and Specificity
Studies on analogous phthalates demonstrate that esterases from Aspergillus niger and porcine liver exhibit high specificity for hydrolyzing one ester group from diesters. For example:
Process Parameters
Key factors influencing enzymatic hydrolysis include:
| Parameter | Optimal Range | Impact on Conversion |
|---|---|---|
| pH | 7.0–7.5 | Maximizes enzyme activity |
| Temperature | 35–45°C | Balances reaction rate and enzyme stability |
| Substrate concentration | 50–100 mM | Prevents substrate inhibition |
Under these conditions, hydrolysis of di(3-Methyl-2-pentyl) phthalate achieves 80–90% conversion to the monoester within 24 hours.
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates esterification reactions by enhancing molecular collisions through dielectric heating.
Advantages Over Conventional Heating
-
Reduced reaction time : 15–30 minutes vs. 6–12 hours for conventional methods.
-
Higher yields : 85–92% monoester yield due to minimized thermal degradation.
Protocol and Outcomes
A typical procedure involves:
-
Mixing phthalic anhydride (1 eq), 3-Methyl-2-pentanol (1.1 eq), and PTSA (1.5 wt%).
-
Irradiating at 150°C (300 W) for 20 minutes under nitrogen.
-
Purifying via vacuum distillation.
Comparative data:
| Method | Yield (%) | Diester Byproduct (%) |
|---|---|---|
| Conventional | 78 | 7.2 |
| Microwave-assisted | 89 | 3.1 |
Purification and Isolation Techniques
Crude reaction mixtures require purification to isolate this compound from unreacted starting materials and byproducts.
Fractional Distillation
-
Conditions : 180–200°C under 0.1–0.5 mmHg vacuum.
-
Purity : >98% after two distillation cycles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
